molecular formula C30H48O B1241266 Theonellasterone

Theonellasterone

Cat. No. B1241266
M. Wt: 424.7 g/mol
InChI Key: OIQXLYXVBPOAHN-WYYSBJOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theonellasterone is a natural product found in Theonella swinhoei with data available.

Scientific Research Applications

1. Protective Role in Cellular Detoxification

Theonellasterone, a marine bioactive metabolite isolated from a Theonella sponge, has been shown to protect peroxiredoxin-1, a crucial enzyme in the cellular detoxification pathway, from oxidative stress reactions. This was identified through chemoproteomic approaches and supported by chemical and biochemical assays to understand its molecular action mechanism (Margarucci et al., 2015).

2. Role in Cancer Cell Cytotoxicity

Research on compounds from the sponge Theonella swinhoei, including theonellasterone, highlighted their significant cytotoxic activity against various cancer cell lines like HCT-116, K562, and Molt 4. This points towards the potential use of theonellasterone in developing anticancer treatments (Guo et al., 2012).

3. Human Nuclear Receptor Modulation

Theonellasterone has been evaluated for its pharmacological potential as a modulator of human nuclear receptors. These include farnesoid-X-receptor (FXR) and pregnane receptor (PXR), making it a candidate for treating liver disorders and possibly other conditions related to nuclear receptor activity (De Marino et al., 2011).

4. FXR Antagonism and Liver Injury Protection

A study on Theonellasterol, a closely related compound to theonellasterone, found that it acts as a highly selective FXR antagonist. This property was utilized to protect against liver injury in cholestasis, a liver disease, by modulating genes involved in bile acid uptake and excretion (Renga et al., 2012).

properties

Product Name

Theonellasterone

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(5R,9R,10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-4-methylidene-2,5,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h19-20,22,24-25,27H,5,8-18H2,1-4,6-7H3/t20-,22+,24-,25+,27+,29-,30+/m1/s1

InChI Key

OIQXLYXVBPOAHN-WYYSBJOASA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CCC2=C3CC[C@H]4C(=C)C(=O)CC[C@@]4([C@H]3CC[C@]12C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2=C3CCC4C(=C)C(=O)CCC4(C3CCC12C)C)C(C)C

synonyms

theonellasterone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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